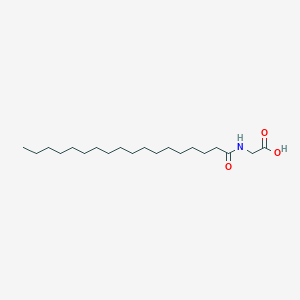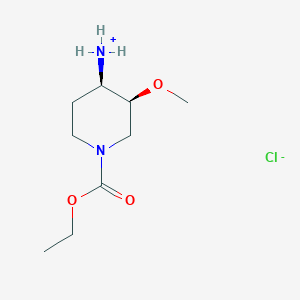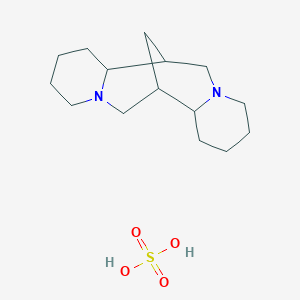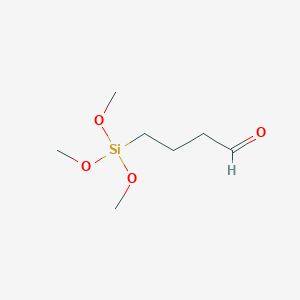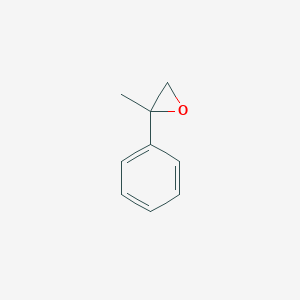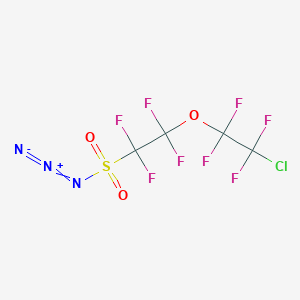
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl azide, commonly known as CF3SO2N3, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CF3SO2N3 is a highly reactive compound that has been used as a reagent in organic synthesis and as a potential explosive material. In
Wirkmechanismus
The mechanism of action of CF3SO2N3 is not well understood. However, it is believed to act as a source of azide ions, which can react with a variety of functional groups such as alkynes, alkenes, and alcohols. This reaction typically results in the formation of a triazole ring, which has been shown to be stable and biocompatible.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of CF3SO2N3 are not well studied. However, it is believed to be relatively non-toxic and biocompatible, making it a potential tool in chemical biology.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CF3SO2N3 is its high reactivity, which allows for efficient and selective reactions with a variety of functional groups. Additionally, its biocompatibility makes it a potential tool in chemical biology. However, its explosive nature and potential toxicity require careful handling and storage. Additionally, its high reactivity can also result in unwanted side reactions.
Zukünftige Richtungen
There are several potential future directions for CF3SO2N3. One area of interest is in the development of bioorthogonal reactions for use in chemical biology. Additionally, CF3SO2N3 could be explored as a potential tool in drug discovery and development. Finally, further studies are needed to fully understand the mechanism of action and potential toxicity of CF3SO2N3.
Synthesemethoden
The synthesis of CF3SO2N3 involves the reaction of CF3SO2Cl with NaN3 in the presence of a catalyst. This reaction is carried out in anhydrous conditions and requires careful handling due to the explosive nature of the product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
CF3SO2N3 has been used as a reagent in organic synthesis, specifically in the synthesis of sulfonamides and sulfonylureas. It has also been used as a crosslinking agent in polymer chemistry and as a potential explosive material. Additionally, CF3SO2N3 has been explored as a potential tool in chemical biology, specifically in the development of bioorthogonal reactions.
Eigenschaften
CAS-Nummer |
144951-86-0 |
|---|---|
Produktname |
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl azide |
Molekularformel |
C4ClF8N3O3S |
Molekulargewicht |
357.57 g/mol |
IUPAC-Name |
2-(2-chloro-1,1,2,2-tetrafluoroethoxy)-N-diazo-1,1,2,2-tetrafluoroethanesulfonamide |
InChI |
InChI=1S/C4ClF8N3O3S/c5-1(6,7)2(8,9)19-3(10,11)4(12,13)20(17,18)16-15-14 |
InChI-Schlüssel |
RMVASYSFZNCAOJ-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)Cl)(F)F)(F)F |
Kanonische SMILES |
C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)Cl)(F)F)(F)F |
Synonyme |
2-(2-CHLORO-1,1,2,2-TETRAFLUOROETHOXY)-1,1,2,2-TETRAFLUOROETHANESULFONYL AZIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




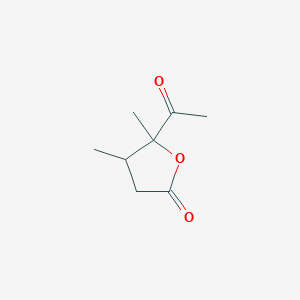
![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)
